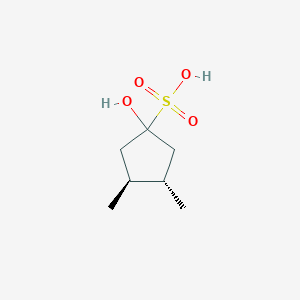
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is a chiral sulfonic acid derivative with a cyclopentane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 1-position can be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl groups at the 3 and 4 positions are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonate esters.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the reaction products.
In Medicinal Chemistry: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Catalysis: Functions as a catalyst by providing a reactive site for substrate molecules, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
Cyclopentane-1-sulfonic acid: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
1-hydroxy-3,4-dimethylcyclopentane: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug design.
Eigenschaften
CAS-Nummer |
921210-47-1 |
|---|---|
Molekularformel |
C7H14O4S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C7H14O4S/c1-5-3-7(8,4-6(5)2)12(9,10)11/h5-6,8H,3-4H2,1-2H3,(H,9,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
LWDUHWCHRIDWQA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC(C[C@@H]1C)(O)S(=O)(=O)O |
Kanonische SMILES |
CC1CC(CC1C)(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



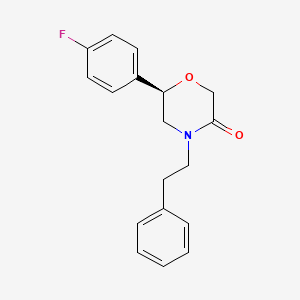


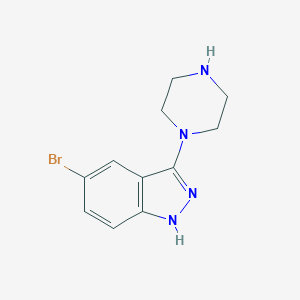
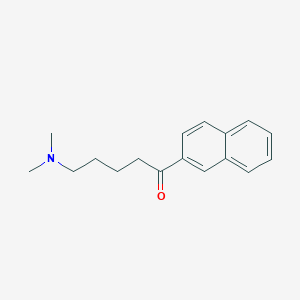
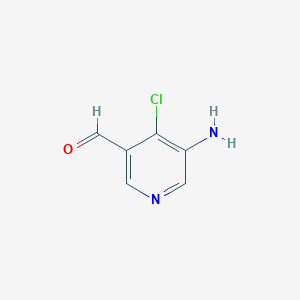
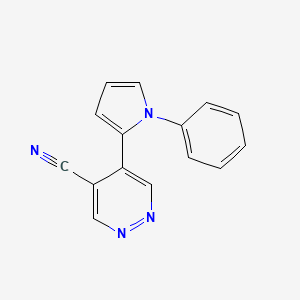
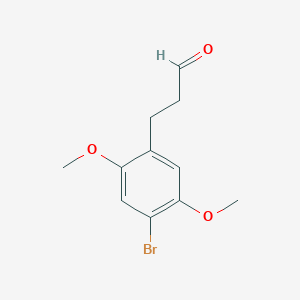
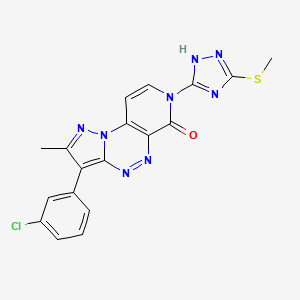
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
